Ergosterol monohydrate

Description

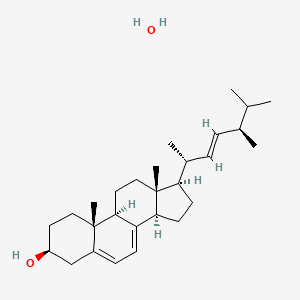

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBJPWSNXFEUGJ-ZSIKXFQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ergosterol Monohydrate: Foundational Aspects in Chemical Biology

Historical Perspectives on Mycosterol Research

The study of sterols in fungi, or mycosterols, has a rich history dating back to the late 19th century. A pivotal moment in this field was the discovery of ergosterol (B1671047) by the French chemist and pharmacist Charles Tanret in 1889. scielo.org.mxresearchgate.net Tanret isolated a crystalline substance from ergot, a fungus that grows on rye, which he initially named "ergosterine." scielo.org.mxkarger.com He recognized its similarity to cholesterol found in animals but also noted its distinct chemical properties. scielo.org.mx His meticulous work involved extracting rye ergot with alcohol, followed by a series of purification steps to obtain the crystalline compound. scielo.org.mx

Early research in the 20th century further solidified the understanding that ergosterol is a primary sterol in most fungi. plos.org This discovery laid the foundation for the field of mycosterol research, distinguishing fungal sterols from those found in plants (phytosterols) and animals (zoosterols). numberanalytics.comnumberanalytics.com The initial focus was on the identification and quantification of these sterols, which later paved the way for exploring their physiological functions and unique biosynthetic pathways in fungi. numberanalytics.com These foundational studies were crucial in establishing ergosterol as a key biomarker for fungal presence and a critical component of fungal cell biology. plos.org

Comparative Analysis of Fungal Sterols and Animal Cholesterol Analogues

Structural Distinctions and Functional Implications

Ergosterol and cholesterol, while both serving as principal sterols in their respective organisms (fungi and animals), possess distinct structural features that lead to significant functional differences in cell membranes. wikipedia.orgpediaa.com Both molecules share the characteristic four-ring steroid nucleus and a hydroxyl group at the C-3 position. lipotype.comoup.com However, key differences set them apart.

Ergosterol is distinguished from cholesterol by the presence of two additional double bonds, one in the B-ring of the steroid nucleus (between C7 and C8) and another in the side chain (at C22). oup.comresearchgate.net Furthermore, ergosterol has an extra methyl group at the C-24 position of its side chain. oup.comresearchgate.net These structural variations arise from divergent biosynthetic pathways. researchgate.net

These structural dissimilarities have profound functional implications for the cell membrane. Sterols play a crucial role in regulating membrane fluidity, permeability, and the activity of membrane-bound proteins. numberanalytics.comnumberanalytics.com The planarity of the sterol molecule influences how it packs with phospholipids (B1166683). While both sterols can induce a more ordered membrane state, their effects differ. Some studies suggest that cholesterol has a stronger condensing effect on saturated lipid bilayers compared to ergosterol, leading to a more tightly packed membrane. biorxiv.orgresearchgate.net This is attributed to the more planar structure of cholesterol's ring system and its better alignment with phospholipid chains. biorxiv.org Conversely, other research has indicated that ergosterol can be more effective at ordering the hydrocarbon chains of certain phospholipids. nih.gov The presence of the additional double bonds and the methyl group in ergosterol can lead to different interactions with the surrounding lipid molecules, affecting membrane thickness and organization. nih.gov

Interactive Data Table: Key Structural and Functional Differences between Ergosterol and Cholesterol

| Feature | Ergosterol | Cholesterol |

|---|---|---|

| Primary Organism | Fungi, some protozoa | Animals |

| Double Bond at C7-C8 | Yes | No |

| Double Bond at C22 | Yes | No |

| Methyl Group at C24 | Yes | No |

| Primary Function | Regulates fungal cell membrane fluidity and integrity. numberanalytics.comasm.org | Regulates animal cell membrane fluidity and is a precursor for steroid hormones and vitamin D. pediaa.com |

| Condensing Effect | Varies depending on the lipid environment; some studies show it to be less potent than cholesterol in condensing certain membranes. biorxiv.orgnih.gov | Generally has a strong condensing effect on a wide range of phospholipids. nih.gov |

Biological Rationale for Ergosterol Specificity in Fungi

The prevalence and specificity of ergosterol in fungi are rooted in its essential biological roles and the unique evolutionary pressures faced by these organisms. frontiersin.org Ergosterol is a vital component of the fungal cell membrane, where it is crucial for maintaining structural integrity, proper fluidity, and permeability. numberanalytics.commdpi.com It plays a role in the function of integral membrane proteins and is involved in regulating the cell cycle. frontiersin.org

The biosynthesis of ergosterol is a complex and energy-intensive process, involving over 20 enzymes. frontiersin.orgmdpi.com This pathway, which diverges from the cholesterol synthesis pathway in mammals, is highly conserved among many fungal species. mdpi.com The enzymes in the ergosterol biosynthesis pathway are unique to fungi, making them excellent targets for antifungal drugs. creative-biolabs.com The absence or inhibition of ergosterol biosynthesis can be lethal to fungal cells, highlighting its essentiality. numberanalytics.com

The evolutionary rationale for fungi utilizing ergosterol instead of cholesterol may be linked to the environmental challenges they encounter. wikipedia.org Fungi are often exposed to fluctuating conditions of humidity and moisture. wikipedia.org The specific structure of ergosterol is thought to provide an evolutionary advantage in these environments. wikipedia.org For instance, the conjugated double bonds in ergosterol's B-ring may confer antioxidant properties. wikipedia.org Furthermore, the structure of ergosterol appears to be finely tuned for optimal interaction with the saturated lipids commonly found in fungal membranes. wikipedia.org While the synthesis of ergosterol requires more energy than that of cholesterol, its unique properties likely provide a fitness advantage that has led to its widespread adoption as the primary sterol in the fungal kingdom. wikipedia.orgnih.gov

Ergosterol Biosynthesis and Metabolic Regulatory Networks

De Novo Ergosterol (B1671047) Biosynthesis Pathways

The de novo synthesis of ergosterol is a complex and energy-intensive process, consuming significant cellular resources. nih.govnih.gov This pathway can be broadly divided into three main stages: the integration of the mevalonate (B85504) pathway, the farnesyl pyrophosphate pathway, and post-squalene modifications. nih.gov

Mevalonate Pathway Integration

The journey to ergosterol begins with the mevalonate pathway, a fundamental metabolic route for the production of isoprenoid precursors. This initial phase involves the conversion of acetyl-CoA to mevalonate, a critical building block for a vast array of biomolecules. A key rate-limiting step in this part of the pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. nih.govyeastgenome.org

Farnesyl Pyrophosphate Pathway

Following the synthesis of mevalonate, a series of enzymatic reactions lead to the formation of farnesyl pyrophosphate (FPP). nih.gov FPP is a crucial branch-point intermediate, not only serving as a direct precursor for sterol synthesis but also for the production of other essential compounds. The enzyme farnesyl pyrophosphate synthetase catalyzes the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to generate FPP. wikipedia.org

Post-Squalene Modifications and Late Pathway Enzymes

The final and most complex stage of ergosterol biosynthesis involves the conversion of farnesyl pyrophosphate to ergosterol. This begins with the head-to-head condensation of two FPP molecules to form squalene (B77637), a reaction catalyzed by squalene synthase. nih.gov Squalene then undergoes a series of cyclization, demethylation, desaturation, and reduction reactions to yield the final product, ergosterol. nih.gov

A pivotal step in the post-squalene pathway is the demethylation of lanosterol. Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, is responsible for the removal of the 14α-methyl group from lanosterol. patsnap.com This is a critical rate-limiting step and a major target for azole antifungal drugs. patsnap.commdpi.com

The subsequent modifications of the sterol backbone are carried out by a series of desaturases and reductases. These enzymes introduce and reduce double bonds at specific positions in the sterol molecule, ultimately leading to the characteristic double bond pattern of ergosterol. Key enzymes in this phase include sterol Δ5,6-desaturase (encoded by ERG3) and sterol Δ22-desaturase (encoded by ERG5). mdpi.com Inactivation of these enzymes can lead to the accumulation of alternative sterols and can be a mechanism of antifungal resistance. mdpi.com

Genetic and Transcriptional Regulation of Ergosterol Metabolism

The biosynthesis of ergosterol is tightly regulated at the genetic and transcriptional levels to ensure cellular homeostasis and adaptation to environmental changes. mdpi.comresearchgate.net This regulation involves a complex interplay of transcription factors, environmental signals, and feedback mechanisms. mdpi.comresearchgate.net

A key player in the transcriptional regulation of ergosterol biosynthesis is the transcription factor Upc2 and its homolog Ecm22. mdpi.comresearchgate.net In response to low sterol levels, Upc2 is activated and binds to sterol regulatory elements (SREs) in the promoter regions of many ERG genes, leading to their increased expression. nih.govmdpi.com

Table 1: Key Enzymes in the De Novo Ergosterol Biosynthesis Pathway This table outlines the crucial enzymes involved in the synthesis of ergosterol, their corresponding genes, and their functions.

| Enzyme | Gene | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | ERG10 | Catalyzes the first step in the mevalonate pathway. |

| HMG-CoA synthase | ERG13 | Synthesizes HMG-CoA. |

| HMG-CoA reductase | HMG1/HMG2 | Rate-limiting enzyme in the mevalonate pathway. |

| Squalene synthase | ERG9 | Catalyzes the formation of squalene from farnesyl pyrophosphate. |

| Squalene epoxidase | ERG1 | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). |

| Lanosterol synthase | ERG7 | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. |

| Lanosterol 14α-demethylase | ERG11 | Key enzyme in the demethylation of lanosterol. |

| Sterol C-14 reductase | ERG24 | Reduces the C-14 double bond. |

| C-4 sterol methyl oxidase | ERG25 | Involved in the removal of the C-4 methyl groups. |

| Sterol C-8 isomerase | ERG2 | Isomerizes the C-8 double bond to C-7. |

| Sterol C-5 desaturase | ERG3 | Introduces a double bond at the C-5 position. |

| Sterol C-22 desaturase | ERG5 | Introduces a double bond at the C-22 position. |

| Sterol C-24 reductase | ERG4 | Reduces the C-24(28) double bond. |

Table 2: Key Transcriptional Regulators of Ergosterol Biosynthesis This table highlights the primary transcription factors that control the expression of genes involved in the ergosterol pathway.

| Transcription Factor | Function |

|---|---|

| Upc2 | Activates ERG gene expression in response to low sterol levels. nih.govmdpi.com |

| Ecm22 | Works in conjunction with Upc2 to regulate ERG gene expression. mdpi.com |

| Hap1 | Regulates ERG gene expression in response to heme availability. mdpi.comresearchgate.net |

Role of Sterol Regulatory Element-Binding Proteins (SREBPs)

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that play a pivotal role in the regulation of ergosterol biosynthesis in many fungal species. mdpi.comnih.gov These proteins are synthesized as inactive precursors bound to the membrane of the endoplasmic reticulum. mdpi.com When cellular sterol levels fall, SREBPs are proteolytically cleaved, releasing an active N-terminal domain. This active fragment then translocates to the nucleus, where it binds to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes. nih.gov This binding activity upregulates the transcription of genes encoding enzymes involved in the ergosterol biosynthesis pathway, thereby increasing ergosterol production to restore cellular homeostasis. nih.gov

In several pathogenic fungi, such as Aspergillus fumigatus and Cryptococcus neoformans, SREBPs are not only crucial for sterol biosynthesis but are also linked to virulence and adaptation to the host environment, particularly under low oxygen conditions. mdpi.com For instance, the SREBP homolog SrbA in A. fumigatus is required for hypoxic growth and resistance to azole antifungal drugs, which target the ergosterol pathway. nih.gov In contrast, some fungi like Saccharomyces cerevisiae and Candida species lack a direct SREBP homolog and have evolved distinct, though functionally similar, regulatory proteins like Upc2 and Ecm22 to control ergosterol biosynthesis in response to sterol levels. nih.govnih.gov

Table 1: Key Fungal SREBPs and Homologs in Ergosterol Regulation

| Fungus | SREBP/Homolog | Key Functions |

|---|---|---|

| Aspergillus fumigatus | SrbA | Regulates ergosterol biosynthesis, essential for hypoxia adaptation and azole resistance. nih.gov |

| Cryptococcus neoformans | Sre1 | Required for sterol homeostasis, hypoxia adaptation, and virulence. mdpi.com |

| Schizosaccharomyces pombe | Sre1 | Acts as an oxygen sensor, regulating sterol synthesis in response to oxygen levels. mdpi.com |

| Saccharomyces cerevisiae | Upc2, Ecm22 | Zinc cluster transcription factors that regulate ERG genes in response to sterol depletion. mdpi.com |

| Candida albicans | Upc2 | Regulates ergosterol biosynthesis genes, contributing to azole resistance. nih.gov |

Environmental Stressors and Biosynthesis Modulation (Oxygen, Iron, pH)

The biosynthesis of ergosterol is highly sensitive to environmental conditions, with oxygen availability, iron levels, and ambient pH acting as critical modulators of the pathway. mdpi.com These stressors can significantly impact fungal growth and survival by influencing the production of this essential membrane component.

Oxygen: The ergosterol biosynthesis pathway includes several enzymatic steps that are oxygen-dependent. medscape.com Consequently, hypoxia, or low oxygen availability, poses a significant challenge to fungal cells. Fungi have evolved adaptive mechanisms, often mediated by SREBPs, to respond to hypoxic stress by upregulating the expression of genes in the ergosterol pathway to maintain sufficient sterol levels. nih.gov For example, the synthesis of a single molecule of ergosterol is estimated to require 12 molecules of O2. medscape.com

Iron: Iron is an essential cofactor for several key enzymes in the ergosterol biosynthesis pathway, including Erg11 (lanosterol 14α-demethylase), the target of azole antifungals. mdpi.com Iron deficiency can, therefore, lead to a disruption in the pathway and an accumulation of sterol intermediates. oup.com The regulation of iron homeostasis is often intertwined with the control of ergosterol synthesis, highlighting the coordinated cellular response to nutrient availability. In A. fumigatus, the SREBP SrbA has been shown to mediate the regulation of iron acquisition in response to hypoxia and low iron conditions. researchgate.net

pH: The pH of the surrounding environment can influence fungal growth and, consequently, ergosterol production. spandidos-publications.com While fungi generally favor slightly acidic to neutral pH, some pathogenic fungi must adapt to alkaline environments, such as those found in the human host. researchgate.net Recent studies have shown that the sterol homeostasis pathway is necessary for growth in alkaline environments. researchgate.net An elevated pH can induce the activation of SREBPs, linking pH stress to the regulation of ergosterol biosynthesis. researchgate.net This adaptation is crucial for the virulence of certain fungal pathogens.

Table 2: Impact of Environmental Stressors on Ergosterol Biosynthesis

| Stressor | Effect on Ergosterol Pathway | Regulatory Mediator (Example) |

|---|---|---|

| Low Oxygen (Hypoxia) | Upregulation of oxygen-dependent enzymes | SREBPs (e.g., SrbA in A. fumigatus) nih.gov |

| Iron Depletion | Reduced activity of iron-dependent enzymes (e.g., Erg11), leading to intermediate accumulation | Co-regulation with iron homeostasis pathways (e.g., mediated by SrbA) researchgate.net |

| Alkaline pH | Activation of ergosterol biosynthesis to adapt to stress | SREBPs (e.g., Sre1 in C. neoformans) researchgate.net |

Divergence of Ergosterol Biosynthesis in Fungal Species

While the core ergosterol biosynthesis pathway is largely conserved across the fungal kingdom, significant variations exist among different species. nih.gov These divergences can be seen in the specific enzymes utilized, the presence of alternative pathways, and the production of different end-product sterols. These species-specific differences have important implications for fungal physiology, adaptation, and susceptibility to antifungal agents.

Species-Specific Pathway Variations

The enzymatic steps in the later stages of the ergosterol pathway can differ between fungal taxa. frontiersin.org For instance, in yeasts like Saccharomyces cerevisiae, the pathway predominantly proceeds through the zymosterol (B116435) branch. In contrast, many filamentous fungi utilize an eburicol (B28769) branch for ergosterol synthesis. mdpi.com Furthermore, gene duplications have led to multiple copies of certain ergosterol pathway genes in some species, such as Fusarium graminearum, which is not observed in yeasts like Candida albicans. mdpi.com These variations in pathway architecture and gene content can lead to differences in the sterol composition of the cell membrane and may contribute to the diverse lifestyles and pathogenic potentials of different fungi.

Alternative Sterol Production in Fungal Pathogens

Some fungal pathogens have the ability to produce alternative sterols, particularly under conditions of stress, such as exposure to antifungal drugs that target ergosterol biosynthesis. mdpi.com For example, mutations in the ERG3 or ERG6 genes can lead to the accumulation of alternative sterols that can still support cell growth, albeit often with altered membrane properties. mdpi.com This can be a mechanism of resistance to azole antifungals. nih.gov

A striking example of divergence is found in the atypical fungus Pneumocystis jirovecii, a major cause of pneumonia in immunocompromised individuals. Unlike most other fungi, P. jirovecii does not synthesize ergosterol as its primary sterol but instead incorporates cholesterol from its host into its cell membranes. nih.gov This fundamental difference in sterol metabolism renders it intrinsically resistant to antifungal drugs that target the ergosterol pathway, such as amphotericin B and azoles. nih.govresearchgate.net In another example, Aspergillus fumigatus has been found to produce C-24 ethyl sterols in addition to ergosterol. frontiersin.org

Intermediates of Ergosterol Biosynthesis and Their Cellular Impact

The ergosterol biosynthesis pathway involves a series of sterol intermediates, and the proper flux through this pathway is critical for cellular health. The accumulation of certain intermediates, often due to genetic mutations or inhibition of the pathway by antifungal drugs, can have significant and often detrimental effects on the fungal cell.

When the ergosterol pathway is blocked, for instance by azole antifungals that inhibit the Erg11 enzyme, there is a depletion of ergosterol and a concurrent accumulation of its precursor, lanosterol, and other 14α-methylated sterols. mdpi.com The accumulation of these intermediates can be toxic to the cell, leading to increased membrane stress and permeability, and ultimately, growth inhibition. spandidos-publications.comnih.gov In some cases, the accumulated intermediates can be further metabolized into toxic sterol species, such as 14α-methylergosta-8,24(28)-dien-3β,6α-diol, which is known to disrupt membrane function. nih.gov

The cellular response to the accumulation of these intermediates can involve the upregulation of stress response pathways and efflux pumps that attempt to remove the toxic compounds from the cell. nih.gov The specific intermediates that accumulate and their precise cellular impacts can vary depending on the specific enzyme that is inhibited or mutated. For example, deletion of the ERG2 gene leads to the accumulation of different intermediates and triggers a distinct transcriptional response compared to the inhibition of ERG11. nih.gov

Structural Biology and Biophysical Characterization of Ergosterol Monohydrate

Crystallographic Studies of Ergosterol (B1671047) Monohydrate

Crystallographic studies provide foundational insights into the three-dimensional arrangement of molecules in their solid state. For ergosterol monohydrate, X-ray diffraction has been employed to determine its precise molecular conformation and intermolecular organization, revealing the structural basis for its physical properties and its interactions in a crystalline environment.

Crystal Packing and Molecular Arrangement

The crystal structure of this compound (C₂₈H₄₄O·H₂O) was determined to be in the monoclinic space group P2₁, with four formula units per unit cell. iucr.org The analysis revealed that the asymmetric unit contains two molecules of ergosterol and two molecules of water. iucr.org These molecules are organized into distinct bilayers, a common packing motif for amphiphilic molecules like sterols. The thickness of these bilayers is approximately twice the length of a single ergosterol molecule. iucr.org This layered arrangement features the hydrophilic 3β-hydroxyl groups of the ergosterol molecules and the water molecules located in the interior of the bilayer, while the hydrophobic steroid ring systems and hydrocarbon tails are directed outwards. researchgate.net This packing is somewhat similar to that observed in dehydroergosterol (B162513) monohydrate. nih.gov

Table 1: Crystallographic Data for this compound Press the "play" button to interact with the data.

| Parameter | Value | Source |

|---|---|---|

| Formula | C₂₈H₄₄O·H₂O | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁ | iucr.org |

| a (Å) | 9.95 | iucr.org |

| b (Å) | 7.59 | iucr.org |

| c (Å) | 35.5 | iucr.org |

| β (°) | 100.4 | iucr.org |

| Z (Formula units/cell) | 4 | iucr.org |

The two ergosterol molecules within the asymmetric unit share a similar conformation. The A and C rings adopt a standard chair conformation, while the B rings are characterized as distorted half-chairs, and the D rings are slightly distorted envelopes. iucr.org This detailed structural information is crucial for understanding the behavior of ergosterol in more complex biological systems.

Molecular Dynamics Simulations of Ergosterol in Model Membranes

Molecular dynamics (MD) simulations offer a powerful computational lens to study the behavior of molecules like ergosterol within the dynamic and fluid environment of a biological membrane, providing details at a resolution unattainable by many experimental methods.

Interaction of this compound with Phospholipid Bilayers

MD simulations demonstrate that ergosterol, when incorporated into model phospholipid bilayers such as those made of dimyristoylphosphatidylcholine (B1235183) (DMPC), significantly alters the properties of the membrane. nih.govnih.gov It integrates into the bilayer with its hydroxyl group oriented towards the aqueous phase and its hydrophobic steroid body aligned with the lipid acyl chains. The presence of ergosterol induces a liquid-ordered (lo) phase in the membrane, which is characterized by increased molecular packing and reduced fluidity. nih.govnih.gov The rigid ring system of ergosterol restricts the mobility of neighboring phospholipid tails, leading to a more ordered and compacted membrane structure. researchgate.net This interaction results in an increase in membrane thickness and a decrease in the lateral mobility of the lipid molecules. nih.govnih.govresearchgate.net

Comparative Analysis with Cholesterol Monohydrate and Other Sterols

Comparative MD simulations and experimental studies reveal distinct differences between the effects of ergosterol and cholesterol on membrane properties. nih.govnih.gov While both sterols induce an ordered state, ergosterol is often found to have a stronger ordering effect on the acyl chains of saturated phospholipids (B1166683) like DMPC and dipalmitoylphosphatidylcholine (DPPC) when compared to cholesterol. nih.govnih.govacs.org This enhanced ordering capability is attributed to the unique structural features of ergosterol, including its more rigid side chain with lower conformational freedom compared to cholesterol's flexible tail. nih.govnih.gov

However, the condensing effect, which refers to the reduction in the area per lipid molecule, can differ. Some simulations suggest cholesterol has a stronger impact on condensing membranes. biorxiv.orgresearchgate.net In bilayers composed of unsaturated lipids like palmitoyloleoylphosphatidylcholine (POPC) and dioleoylphosphatidylcholine (DOPC), cholesterol induces a significant thickening and condensing effect, whereas ergosterol's effect is much weaker and can even lead to a slight thinning of the membrane. nih.gov

Table 2: Comparative Effects of Ergosterol and Cholesterol on Phospholipid Bilayers Press the "play" button to interact with the data.

| Property | Ergosterol Effect | Cholesterol Effect | Source |

|---|---|---|---|

| Ordering of Saturated Lipid Chains (DMPC/DPPC) | Higher ordering effect | Lower ordering effect | nih.govnih.gov |

| Condensing Effect (Saturated Lipids) | Significant, but debated relative to cholesterol | Strong condensing effect | biorxiv.orgresearchgate.netnih.gov |

| Condensing Effect (Unsaturated Lipids) | Weak to none; can cause thinning | Strong condensing effect; causes thickening | nih.gov |

| Side Chain Flexibility | Less flexible, lower conformational freedom | More flexible, higher conformational freedom | nih.govnih.gov |

| Response to Hydration Changes | Membrane structure is dependent on hydration | Acts as a "thickness buffer"; structure is independent of hydration | nih.gov |

Advanced Spectroscopic Investigations (e.g., 2H NMR) of Ergosterol in Lipid Environments

Advanced spectroscopic techniques, particularly solid-state deuterium (B1214612) nuclear magnetic resonance (²H NMR), have been pivotal in elucidating the molecular behavior of ergosterol within lipid bilayers. nih.gov These methods provide detailed insights into the orientation, dynamics, and ordering effects of ergosterol on surrounding lipid molecules, which are crucial for understanding its role in membrane structure and function.

²H NMR studies are uniquely suited for investigating the influence of sterols on membrane properties. nih.gov By selectively deuterating either the lipid acyl chains or the ergosterol molecule itself, researchers can probe the local environment and motional characteristics of these components within the membrane. The primary observable in these experiments is the quadrupolar splitting (ΔνQ), which is directly related to the order parameter (S_CD) of the carbon-deuterium bond. A larger quadrupolar splitting corresponds to a higher degree of molecular order and restricted motion.

One key area of investigation has been the comparative effect of ergosterol and cholesterol on the physical state of phospholipid membranes. In studies using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) bilayers, ²H NMR has revealed significant differences in how these two sterols modulate membrane order. nih.govnih.gov While both sterols induce ordering in the liquid-crystalline phase of POPE, the effect of ergosterol is notably less pronounced and behaves differently with increasing concentration. nih.govnih.gov

Research has shown that ergosterol increases the acyl chain order of POPE, but this ordering effect saturates at a relatively low concentration of approximately 10 mol %. nih.govnih.gov In stark contrast, cholesterol continues to increase the chain order in POPE up to at least 45 mol %. nih.govnih.gov Furthermore, at very high concentrations (above 40 mol %), ergosterol begins to decrease the chain order of POPE, a phenomenon not typically observed with cholesterol in other lipid/sterol systems. nih.govnih.gov This suggests that ergosterol is less effective than cholesterol at inducing a highly ordered liquid-ordered (l_o) phase in POPE membranes. nih.govnih.gov

The table below summarizes the concentration-dependent effects of ergosterol on the acyl chain order of POPE as determined by ²H NMR.

| Ergosterol Concentration (mol %) | Effect on POPE Acyl Chain Order |

| 0 - 10 | Increasing order |

| 10 - 40 | Saturated order |

| > 40 | Decreasing order |

In dipalmitoylphosphatidylcholine (DPPC) bilayers, ²H NMR studies have also been employed to compare the effects of ergosterol, cholesterol, and their precursor, lanosterol. scispace.com These experiments measure molecular order and relaxation times to gauge the impact of each sterol on membrane mechanics at a molecular level. scispace.com Such studies help to understand the evolutionary selection of cholesterol in higher eukaryotes, as subtle differences in sterol structure lead to distinct effects on the physical properties of the membrane. scispace.com

²H NMR has also been a powerful tool for directly observing the interaction between ergosterol and the antifungal drug amphotericin B (AmB) within lipid bilayers. nih.gov By using deuterium-labeled ergosterol, studies have unequivocally demonstrated a direct and significant interaction between AmB and ergosterol. nih.govresearchgate.net The ²H NMR spectra of deuterated ergosterol in palmitoyloleoylphosphatidylcholine (POPC) bilayers show that the presence of AmB almost completely inhibits the fast axial diffusion of ergosterol. nih.govresearchgate.net This is in contrast to cholesterol, whose mobility in the same membrane is largely unaffected by AmB. nih.govresearchgate.net

These findings provide direct evidence that ergosterol's interaction with AmB is much stronger than that of cholesterol, which is fundamental to the drug's selective antifungal activity. nih.gov The mobility of deuterium-labeled AmB also changes in the presence of ergosterol, further confirming the formation of AmB-ergosterol complexes within the membrane. nih.govresearchgate.net

The following table presents a comparative overview of the effects of Amphotericin B on the mobility of ergosterol and cholesterol in POPC bilayers as observed by ²H NMR.

| Sterol | Presence of Amphotericin B | Effect on Sterol Mobility |

| Ergosterol | Absent | Fast axial diffusion |

| Ergosterol | Present | Fast axial diffusion almost completely inhibited |

| Cholesterol | Absent | Fast axial diffusion |

| Cholesterol | Present | Mobility essentially unchanged |

Ergosterol Derivatives and Their Biological Activities in Research

Naturally Occurring Ergosterol (B1671047) Derivatives

Fungi produce a rich variety of ergosterol derivatives through various metabolic pathways. These compounds exhibit considerable structural diversity and play significant roles in the organism's secondary metabolism.

Structural Diversity and Stereoisomers

The structural diversity of naturally occurring ergosterol derivatives is vast, arising from modifications to the sterol nucleus and the side chain. This diversity includes the introduction of additional double bonds, hydroxyl groups, keto groups, and epoxide functionalities, as well as alterations in the side chain.

A notable example of this diversity is seen in the aspersterols A-D, isolated from the deep-sea-derived fungus Aspergillus unguis. These ergostane-type sterols are characterized by an unusual unsaturated side chain with conjugated double bonds at Δ17 and Δ22 nih.gov. The absolute configuration of stereocenters, such as C-24 in the side chain, contributes significantly to the diversity of these molecules and is often determined through detailed spectroscopic analysis and comparison with known compounds nih.gov.

Marine-derived fungi, such as Rhizopus sp., have also been a source of novel ergosterol derivatives, including (22E)-23-methylergosta-5,7,22-trien-3β-ol and ergosta-4,6,8(14),22-tetraen-3-one researchgate.net. The existence of numerous stereoisomers for each derivative, arising from the multiple chiral centers in the ergostane skeleton, further expands the chemical space of these natural products. A molecule with 'n' chiral centers can theoretically have 2^n stereoisomers, leading to a vast number of possible structures for ergosterol derivatives ncert.nic.in.

Biosynthetic Origins of Derivatives (e.g., Peroxides, Epoxides, Keto-derivatives)

Many naturally occurring ergosterol derivatives are products of oxidative metabolism. Ergosterol can be converted into several primary oxidation products, including 5,8-peroxide, 5,6-epoxide, and 9,11-alkene derivatives researchgate.net.

Ergosterol Peroxide (5α,8α-epidoxyergosta-6,22-dien-3β-ol) is a well-studied derivative formed by the reaction of ergosterol with singlet oxygen. This reaction can occur photochemically in the presence of a photosensitizer. In some fungi, the formation of ergosterol peroxide is an enzymatic process, highlighting its role as a secondary metabolite nih.gov.

Epoxides , such as 5,6-epoxysterols, can be formed through the isomerization of ergosterol peroxide, a reaction that can be mediated by iron(II) ions researchgate.net. In Saccharomyces cerevisiae, photodynamic treatment leads to the oxidation of ergosterol and the accumulation of derivatives like 5α,6α-epoxy-(22E)-ergosta-8,22-dien-3β,7α-diol in the plasma membrane nih.gov.

Keto-derivatives of ergosterol are also found in nature and can arise from various oxidative transformations of the ergosterol molecule. The anticancer potential of peroxides, epoxides, and keto-derivatives of ergosterol has been a subject of significant research interest researchgate.net.

Role in Fungal Secondary Metabolism

Ergosterol and its derivatives are integral components of fungal secondary metabolism. These compounds are not directly involved in the primary growth and development of the fungus but often play roles in adaptation to environmental stress, defense, and signaling. For instance, the production of various oxidized ergosterol derivatives can be a response to oxidative stress mdpi.com.

The accumulation of specific ergosterol derivatives can vary depending on the fungal species, developmental stage, and environmental conditions. This variability underscores their role as specialized metabolites that may confer a selective advantage in specific ecological niches.

Synthetic Ergosterol Analogs and Modifications for Research Probes

The unique properties of ergosterol and its derivatives have led to the development of synthetic analogs designed to serve as probes for studying various biological processes. These synthetic molecules often incorporate reporter groups, such as fluorophores, to enable their visualization and tracking within cells and membranes.

A prominent example is dehydroergosterol (B162513) (DHE) , a naturally occurring fluorescent sterol that closely mimics the properties of cholesterol in cellular membranes nih.govnih.gov. Due to its intrinsic fluorescence, DHE has been extensively used to study cholesterol distribution, trafficking, and interactions with proteins in living cells nih.govnih.govmedchemexpress.com. It can be incorporated into cell membranes and is recognized by cholesterol-binding proteins, making it a valuable tool for real-time imaging studies nih.govnih.gov.

Researchers have also synthesized novel fluorescent analogs of ergosterol with improved photophysical properties. By extending the conjugated double bond system within the sterol ring structure, analogs with red-shifted emission spectra have been created, allowing for their visualization using conventional microscopy techniques biorxiv.orgacs.org. These synthetic probes are instrumental in studying the biophysical properties of membranes and the dynamics of sterol-rich domains.

Furthermore, fluorescent probes have been derived from polyene antifungal drugs, which target ergosterol. These modified polyenes retain their ergosterol-dependent activity and have been used to visualize their own subcellular distribution and to study mechanisms of antifungal resistance chemrxiv.org.

Investigating Biological Activities of Ergosterol Derivatives

The diverse structures of ergosterol derivatives give rise to a wide range of biological activities. Research in this area has focused on understanding how these molecules interact with cellular components and influence cellular function, particularly their effects on membrane integrity.

Impact on Cellular Function and Membrane Integrity

Ergosterol is a fundamental component of the fungal plasma membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins researchgate.netasm.orgasm.orgnih.govnbinno.com. The presence and composition of ergosterol and its derivatives are therefore critical for maintaining cellular integrity and function.

The absence or alteration of ergosterol, as seen in certain fungal mutants, leads to increased membrane fluidity and enhanced passive diffusion of drugs across the plasma membrane nih.gov. This highlights the role of ergosterol in maintaining the barrier function of the cell membrane. A lack of ergosterol can also disrupt the localization and activity of essential membrane proteins, such as H+-ATPase and the drug efflux pump Cdr1p in Candida albicans nih.gov.

Ergosterol peroxide has been shown to exhibit a range of biological effects, including trypanocidal and antiamoebic activities nih.gov. Its mechanism of action may involve the generation of reactive oxygen species that lead to membrane alterations and cell death nih.gov. Studies on cancer cells have demonstrated that ergosterol peroxide can decrease cell survival and migration researchgate.net.

The introduction of oxidized ergosterol derivatives into the plasma membrane can induce changes in its physical properties, leading to increased permeability and subsequent cellular dysfunction nih.gov. The interaction between ergosterol and other membrane components, such as sphingolipids, is crucial for the formation of specialized membrane domains and for functions like multidrug resistance in fungi nih.gov.

The study of ergosterol derivatives continues to be a vibrant area of research, with ongoing efforts to discover new structures, elucidate their biosynthetic pathways, and understand their multifaceted biological roles. This knowledge is not only fundamental to our understanding of fungal biology but also holds promise for the development of new therapeutic agents and research tools.

Modulation of Immune Responses by Ergosterol Derivatives

Ergosterol derivatives have demonstrated significant immunomodulatory activities in various research models. These compounds can influence the behavior of immune cells and the production of signaling molecules involved in the inflammatory response.

One of the most studied derivatives is ergosterol peroxide. In RAW264.7 macrophage cells, ergosterol peroxide has been shown to suppress inflammatory responses induced by lipopolysaccharide (LPS) nih.gov. This suppression is associated with the inhibition of transcriptional activities of nuclear factor-kappa B (NF-κB) and CCAAT/enhancer-binding protein β (C/EBPβ) nih.gov. Furthermore, ergosterol peroxide, along with its parent compound ergosterol, inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) nih.govnih.gov. In human keratinocytes, both ergosterol and ergosterol peroxide have shown protective effects against inflammation induced by UVA and LPS tandfonline.com.

Research on ergosterol peroxide's antiviral capabilities has revealed its ability to regulate host immune responses. In studies involving porcine deltacoronavirus (PDCoV), ergosterol peroxide treatment was found to decrease the phosphorylation of IκBα and p38 MAPK, which are key components of the NF-κB and MAPK signaling pathways, respectively nih.gov. This action led to a reduction in the mRNA levels of several pro-inflammatory and antiviral cytokines, including IL-1β, IL-6, TNF-α, IFN-α, and IFN-β nih.gov. Similarly, it has been shown to suppress the pro-inflammatory response induced by the influenza A virus by blocking RIG-I signaling researchgate.net.

Another derivative, 5,6-dihydroergosterol-glucoside (DHE-Glc), has exhibited strong anti-inflammatory activity. In studies on atopic dermatitis-like skin lesions in mice, DHE-Glc was found to suppress the production of Th2 chemokines, such as CCL17 and CCL22 nih.gov. This effect was linked to the inhibition of NF-κB and STAT activation in human keratinocytes nih.gov.

The following table summarizes the immunomodulatory effects of selected ergosterol derivatives based on recent research findings.

| Derivative | Model/Cell Line | Effect | Signaling Pathway(s) Affected |

| Ergosterol Peroxide | RAW264.7 Macrophages | Suppression of LPS-induced inflammatory response | NF-κB, C/EBPβ, MAPKs |

| Ergosterol Peroxide | LLC-PK1 Cells (PDCoV-infected) | Inhibition of pro-inflammatory and antiviral cytokine production | NF-κB, p38/MAPK |

| Ergosterol Peroxide | A549 Cells (Influenza A-infected) | Suppression of pro-inflammatory response and apoptosis | RIG-I, p38 MAPK, NF-κB |

| 5,6-dihydroergosterol-glucoside | HaCaT Cells (Human Keratinocytes) & Mouse Model | Suppression of Th2 chemokine expression | NF-κB, STAT |

| Ergosterol Acetate | RAW246.7 Cells | Suppression of LPS-induced inflammation | ERK |

Potential for Biochemical Pathway Modulation

The biological activities of ergosterol derivatives are rooted in their ability to modulate various biochemical pathways, influencing processes from cell growth and proliferation to apoptosis.

Ergosterol peroxide has been extensively studied for its role in modulating signaling pathways related to cancer. In human hepatocellular carcinoma cells, it activates cell death signaling by inhibiting the AKT and c-Myc pathways, which in turn activates the Forkhead box protein O3 (Foxo3) nih.gov. In ovarian cancer cells, ergosterol peroxide has been shown to impair proliferation and invasion by down-regulating nuclear β-catenin and subsequently reducing the expression of its targets, Cyclin D1 and c-Myc nih.gov. Concurrently, it inhibits the phosphorylation of STAT3, a key protein in oncogenesis nih.gov. Its anti-tumor effects in multiple myeloma cells are mediated through the inhibition of the JAK2/STAT3 signaling pathway nih.gov.

The modulation of biochemical pathways by ergosterol derivatives also extends to their anti-inflammatory effects. The inhibition of the NF-κB pathway is a common mechanism observed for several derivatives. For instance, ergosterol peroxide blocks the activation of NF-κB in response to inflammatory stimuli like LPS nih.govresearchgate.net. This inhibition prevents the transcription of numerous pro-inflammatory genes. Similarly, the suppression of the MAPK pathway, including p38, JNK, and ERK, is another key mechanism through which ergosterol and its derivatives exert their anti-inflammatory effects nih.gov.

Furthermore, ergosterol-containing extracts have been found to modify the mRNA expression of genes related to cholesterol metabolism. In research involving mice fed a high-cholesterol diet, these extracts down-regulated the expression of genes such as Srebf2 and Nr1h4 (FXR) in the jejunum, indicating a potential role in modulating lipid-related biochemical pathways nih.gov.

The table below details the modulation of specific biochemical pathways by ergosterol derivatives.

| Derivative | Target Pathway/Molecule | Biological Effect | Cell/Model System |

| Ergosterol Peroxide | AKT, c-Myc, Foxo3 | Activation of cell death | Human Hepatocellular Carcinoma Cells |

| Ergosterol Peroxide | β-catenin, STAT3 | Inhibition of cell proliferation and invasion | Ovarian Cancer Cells |

| Ergosterol Peroxide | JAK2/STAT3 | Anti-tumor activity | Multiple Myeloma U266 Cells |

| Ergosterol Peroxide | NF-κB, p38/MAPK | Anti-inflammatory, Antiviral | LLC-PK1 Cells, RAW264.7 Macrophages |

| 5,6-dihydroergosterol-glucoside | NF-κB, STAT | Anti-inflammatory | Human Keratinocytes |

| Ergosterol-containing extracts | Srebf2, Nr1h4 (FXR) | Modulation of cholesterol-related gene expression | Mouse Jejunum |

Advanced Research Trajectories and Methodological Innovations

Omics Approaches in Ergosterol (B1671047) Research (Genomics, Proteomics, Metabolomics)

Modern high-throughput "omics" technologies have revolutionized the study of ergosterol, enabling a more holistic understanding of its biosynthesis, regulation, and function. These approaches provide a system-level view, moving beyond the study of individual genes and proteins to a broader perspective of the entire cellular machinery.

Genomics: Genomic and comparative genomic studies have been fundamental in identifying and characterizing the genes involved in the ergosterol biosynthesis pathway across various fungal species. For instance, bioinformatic approaches have successfully identified the full repertoire of genes encoding ergosterol biosynthesis enzymes in members of the Ceratocystidaceae family. nih.gov Such analyses rely on sequence homology to well-characterized genes in model organisms like Saccharomyces cerevisiae. nih.gov These genomic inventories are the first step in understanding the unique adaptations and variations in ergosterol metabolism among different fungi. nih.gov

Proteomics: Quantitative proteomics allows for the large-scale analysis of protein expression, providing insights into how cellular processes change under different conditions. In the context of ergosterol research, proteomics has been used to investigate mechanisms of antifungal resistance. For example, studies on fluconazole-resistant Candida albicans revealed significant alterations in the expression of proteins involved in ergosterol biosynthesis. researchgate.netnih.gov This approach helps to identify not only the direct targets of antifungal drugs but also the compensatory mechanisms that fungi evolve to overcome drug-induced stress. researchgate.net Myristic acid, a natural bioactive compound, has been shown through proteomic analysis to target proteins involved in ergosterol synthesis in C. albicans, contributing to its anti-biofilm and anti-hyphal activities. nih.gov

Metabolomics and Lipidomics: Metabolomics, and its sub-field lipidomics, focuses on the global analysis of metabolites and lipids in a biological system. These techniques have been instrumental in profiling the dynamic changes in ergosterol and its precursors during various biological processes, such as fungal development or in response to infection. frontiersin.orgresearchgate.net An integrated transcriptomics and lipidomics analysis in Drosophila revealed that ergosterol levels increase in the hemolymph upon bacterial infection, suggesting its role in the host defense system. frontiersin.org In Flammulina velutipes, combining transcriptomics and metabolomics helped to characterize the changes in ergosterol biosynthesis during the formation of the fruiting body, identifying key differentially expressed genes and metabolites. researchgate.net

| Omics Approach | Application in Ergosterol Research | Key Findings | Organism(s) Studied |

|---|---|---|---|

| Genomics | Identification of ergosterol biosynthesis genes | Successfully identified the complete set of pathway genes based on homology. nih.gov | Ceratocystidaceae family fungi nih.gov |

| Proteomics | Investigation of antifungal resistance mechanisms | Revealed modulation of proteins in ergosterol and sphingolipid pathways in response to antifungal agents. researchgate.netnih.gov | Candida albicans researchgate.netnih.gov |

| Metabolomics/Lipidomics | Profiling of ergosterol and related metabolites during biological processes | Identified ergosterol as a key metabolite in host defense against bacterial infection. frontiersin.org Characterized metabolic shifts during fungal development. researchgate.net | Drosophila melanogaster frontiersin.org, Flammulina velutipes researchgate.net |

In Silico Modeling and Computational Studies of Ergosterol Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the behavior of ergosterol within lipid membranes at an atomic level. These in silico studies provide insights that are often difficult to obtain through experimental methods alone, revealing the intricate interactions between ergosterol and other membrane components.

MD simulations have been extensively used to compare the effects of ergosterol with its mammalian counterpart, cholesterol, on the properties of phospholipid bilayers. nih.govacs.org These studies have consistently shown that both sterols induce a liquid-ordered (l_o) phase in membranes, characterized by increased molecular order and tighter packing of phospholipid molecules. nih.gov However, subtle structural differences between ergosterol and cholesterol lead to distinct effects on membrane dynamics. For instance, some simulations suggest that ergosterol has a greater ordering effect on the acyl chains of saturated phospholipids (B1166683) compared to cholesterol. nih.gov This is attributed to differences in the conformational freedom of their respective side chains. nih.gov Conversely, other studies propose that the higher degree of planarity in cholesterol's ring system leads to a stronger interaction with saturated lipid chains compared to ergosterol. acs.orgbiorxiv.org

These computational models allow researchers to analyze various membrane parameters in detail:

Bilayer Thickness: The presence of ergosterol generally leads to an increase in membrane thickness due to the ordering of the phospholipid acyl chains. researchgate.net

Area per Lipid: Ergosterol induces membrane condensation, which results in a decrease in the surface area occupied by each lipid molecule. researchgate.net

Lipid Order: By calculating order parameters (S_CD), simulations quantify the alignment and rigidity of the lipid tails, showing that ergosterol significantly reduces their mobility. nih.govresearchgate.net

Intermolecular Interactions: Simulations can map the specific hydrogen bonds and van der Waals forces between ergosterol and phospholipids, as well as between ergosterol and membrane-inserted molecules like the antifungal drug Amphotericin B. nih.gov This has revealed that the interaction between Amphotericin B and ergosterol is more specific than its interaction with cholesterol, contributing to the drug's selective toxicity. nih.gov

| Membrane Parameter | Effect of Ergosterol (from MD Simulations) | Comparison with Cholesterol |

|---|---|---|

| Bilayer Thickness | Increases membrane thickness. researchgate.net | Effects are comparable, with some studies suggesting ergosterol has a stronger impact. researchgate.net |

| Area per Lipid | Decreases the area per lipid (condensing effect). researchgate.net | Both sterols have a condensing effect; ergosterol can be more efficient. researchgate.net |

| Acyl Chain Order | Significantly increases the order of phospholipid tails. nih.gov | Conflicting results; some studies show ergosterol has a higher ordering effect nih.gov, while others suggest cholesterol's effect is stronger due to its planarity. acs.org |

| Lateral Diffusion | Slows down the lateral diffusion of phospholipid molecules. nih.gov | Both sterols significantly reduce lipid diffusion. nih.gov |

Integration of Ergosterol Studies with Synthetic Biology Approaches

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, has opened up new avenues for both studying and manipulating ergosterol metabolism. A primary application in this area is the metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, to serve as cellular factories for the overproduction of ergosterol and other high-value sterols. nih.govacs.org

The ergosterol biosynthetic pathway is complex, involving nearly 30 enzymes. frontiersin.org Synthetic biology strategies aim to optimize this pathway by overcoming native regulatory networks and metabolic bottlenecks. acs.orgnih.gov Key approaches include:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly boost the metabolic flux towards ergosterol. Genes such as tHMG1 (encoding a truncated, feedback-resistant version of HMG-CoA reductase), UPC2-1 (a global regulatory factor), and various ERG genes are common targets for overexpression. frontiersin.orgnih.gov

Pathway Engineering: This involves a "push and pull" strategy. The "push" is achieved by increasing the supply of precursors, for example by overexpressing genes in the mevalonate (B85504) (MVA) pathway. frontiersin.org The "pull" is accomplished by enhancing the conversion of intermediates into the final product and sequestering it. Overexpressing the sterol acyltransferase gene ARE2, for instance, enhances the conversion of ergosterol into steryl esters, which are then stored in lipid droplets, thereby pulling the equilibrium towards ergosterol synthesis. nih.gov

Expansion of Storage Pools: Since steryl esters accumulate in lipid droplets, enhancing the capacity of these storage organelles can further increase ergosterol accumulation. This has been achieved by overexpressing genes involved in fatty acid biosynthesis, such as ACC1, which codes for acetyl-CoA carboxylase. frontiersin.orgnih.gov

Dynamic Regulation: The premature accumulation of ergosterol can be toxic to cells. To circumvent this, auto-inducible promoters can be used to dynamically control the expression of key pathway genes, timing their activation to coincide with the optimal growth phase for production. nih.gov

These synthetic biology approaches have led to substantial increases in ergosterol yields, demonstrating the potential to create robust microbial chassis for the industrial production of sterols and other terpenoids. frontiersin.orgnih.gov

| Genetic Modification Strategy | Target Gene(s) | Rationale | Reported Impact on Ergosterol Content (in S. cerevisiae) |

|---|---|---|---|

| Overexpression of Global Regulator | UPC2-1 | Upregulates multiple genes in the post-squalene pathway. frontiersin.org | Increased from 10 mg/g DCW to 16.7 mg/g DCW (in conjunction with ARE2 overexpression). nih.gov |

| Enhance Esterification and Storage ("Pull") | ARE2 | Converts ergosterol to steryl esters for storage in lipid droplets. nih.gov | Increased from 7.8 mg/g DCW to 10 mg/g DCW. nih.gov |

| Expand Storage Pool Capacity | ACC1 | Enhances fatty acid biosynthesis, expanding lipid droplets. nih.gov | Increased from 16.7 mg/g DCW to 20.7 mg/g DCW (in an engineered strain). nih.gov |

| Dynamic Promoter Control | ARE2, UPC2-1, ACC1 | Avoids growth inhibition from premature ergosterol accumulation. nih.gov | Led to a final content of 40.6 mg/g DCW. nih.gov |

Development of Novel Research Tools Targeting Ergosterol Metabolism

Advancements in chemical biology and biotechnology are leading to the creation of sophisticated tools for studying ergosterol metabolism and localization in real-time. These novel tools are crucial for dissecting the complex roles of ergosterol within the cell and for identifying new therapeutic targets.

Chemical Probes and Fluorescent Analogs: One of the most direct ways to visualize a molecule within a cell is to use a fluorescently tagged version. Researchers have successfully synthesized chemical probes based on the ergosterol peroxide scaffold. nih.govresearchgate.net These probes can be introduced into living cells for imaging studies to determine the subcellular localization of the compound. For example, studies using such probes have shown that ergosterol peroxide accumulates in the cytosol with significant co-localization in the endoplasmic reticulum. nih.govresearchgate.net By conjugating ergosterol peroxide with different fluorophores, such as coumarin, researchers can create probes with specific optical properties suitable for live-cell imaging and for tracking their therapeutic action. mdpi.com

Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector to identify specific molecules. In the field of ergosterol research, biosensor-based high-throughput screening platforms have been developed to identify inhibitors of key enzymes in the biosynthesis pathway. acs.org For example, a biosensor was used to screen a small-molecule library for inhibitors of CaERG6, a crucial sterol methyltransferase in Candida albicans. acs.org This approach allows for the rapid and efficient discovery of new potential antifungal compounds. Other types of biosensors, such as mass-sensitive or potentiometric biosensors, are also being developed for the general detection of fungal species, which could indirectly relate to ergosterol as a key fungal biomarker. microbiologyjournal.org

These innovative tools provide dynamic and specific ways to investigate ergosterol, complementing the system-wide but often static data generated by omics approaches. The development of such probes and sensors is critical for elucidating the precise mechanisms of action of both ergosterol itself and the drugs that target its metabolism.

| Research Tool | Description | Application Example | Key Outcome |

|---|---|---|---|

| Ergosterol Peroxide Probes | Ergosterol peroxide scaffold conjugated to a fluorophore for live-cell imaging. nih.gov | Used to study the subcellular distribution in human breast cancer cell lines. nih.gov | Demonstrated accumulation in the cytosol and endoplasmic reticulum. nih.gov |

| Mitochondria-Targeting Probes | Ergosterol peroxide conjugated to a mitochondria-targeting moiety (e.g., coumarin). mdpi.com | Evaluated for enhanced anticancer activity in human cancer cells. mdpi.com | The probe showed potent cytotoxicity and induced G2/M phase arrest. mdpi.com |

| Enzyme-Inhibitor Biosensor | A biosensor-based platform for high-throughput screening of enzyme inhibitors. acs.org | Screened for inhibitors of CaERG6, a sterol 24-C-methyltransferase. acs.org | Identified a natural product, NP256, as a potent inhibitor of the enzyme. acs.org |

Q & A

Q. What common errors occur in ergosterol crystallization studies, and how can they be mitigated?

Q. How do researchers address low ergosterol yields in heterologous microbial systems?

- Methodological Answer : Engineer rate-limiting enzymes (e.g., ERG11) via codon optimization or promoter tuning. Modular cofactor engineering (NADPH/ATP supply) and membrane engineering (lipid composition modulation) enhance flux toward ergosterol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.